![molecular formula C21H17ClN2O3S B2750053 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105220-04-9](/img/structure/B2750053.png)
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .
Molecular Structure Analysis
The molecular formula of “3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is C23H21ClN2O3S.
Scientific Research Applications
- Some thieno[2,3-d]pyrimidin-4(3H)-ones, including this compound, have been designed, synthesized, and screened for antimycobacterial activity against Mycobacterium tuberculosis . Further research could explore its potential as an antitubercular agent.
- This compound serves as an intermediate in the synthesis of the muscle relaxant papaverin . Papaverin is used to treat various conditions, including vascular spasms and smooth muscle-related disorders.
Antitubercular Activity
Muscle Relaxant Papaverin Intermediate
Mechanism of Action
Target of Action
Similar compounds, thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant antimycobacterial activity . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given the antimycobacterial activity of similar compounds , it’s plausible that the compound affects pathways crucial to the survival or replication of Mycobacterium tuberculosis.
Result of Action
The antimycobacterial activity of similar compounds suggests that the compound may lead to the death or inhibited growth of mycobacterium tuberculosis .
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-17-7-6-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-4-3-5-15(22)8-13/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWQFJLVAVJNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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